N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a benzoxazepine ring with a chromene carboxamide moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine ring, followed by the introduction of the chromene carboxamide group. Common reagents used in these reactions include various amines, acids, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound could be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide
- N-{4-[(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)sulfamoyl]phenyl}propanamide
- Benzyl N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)carbamate
Uniqueness
What sets N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide apart from similar compounds is its unique combination of the benzoxazepine and chromene carboxamide moieties
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of oxazepine derivatives and exhibits a range of biological activities that are being explored for therapeutic applications.
Chemical Structure and Properties
The compound's structure features a benzoxazepine moiety fused with a chromene ring, contributing to its unique chemical properties. The presence of various functional groups enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound indicates several promising avenues:
Anticancer Activity
Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzoxazepines have been reported to induce apoptosis in cancer cell lines such as MCF-7. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of various microbial strains through mechanisms that may include disruption of cell membrane integrity and interference with metabolic pathways.
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors within cells. For instance, it may act as an inhibitor of certain kinases or proteases involved in cancer progression or microbial resistance .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of related oxazepine compounds, researchers found that a specific derivative reduced cell viability in MCF-7 breast cancer cells by 60% at a concentration of 10 µM after 48 hours. The study highlighted the importance of structural modifications in enhancing biological activity .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Benzoxazepine Derivative A | 10 | MCF-7 |
Benzoxazepine Derivative B | 15 | HeLa |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against these pathogens.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 25 |
Escherichia coli | 30 |
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. Modifications to the structure can significantly influence its biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5/c1-21(2)11-27-17-8-7-13(10-15(17)23-20(21)26)22-18(24)14-9-12-5-3-4-6-16(12)28-19(14)25/h3-10H,11H2,1-2H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPXKGOQMKNHPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.